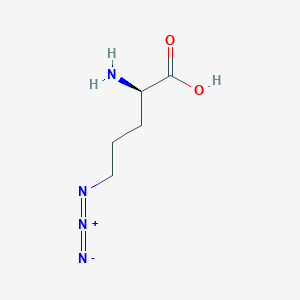

(2R)-2-amino-5-azidopentanoic acid

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-5-azidopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARUCAREKTRCL-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: A Versatile Tool for Chemical Biology and Medicinal Chemistry

An In-depth Technical Guide to (2R)-2-amino-5-azidopentanoic Acid: Structure, Properties, and Applications in Modern Drug Discovery

(2R)-2-amino-5-azidopentanoic acid, a non-proteinogenic amino acid, has emerged as a pivotal building block for researchers at the interface of chemistry and biology. Its structure uniquely combines the foundational elements of an amino acid—a chiral alpha-carbon, an amine group, and a carboxylic acid—with a terminal azide moiety. This azide group serves as a bioorthogonal handle, a functional group that is chemically inert within biological systems but can be selectively reacted with an external partner. This property makes (2R)-2-amino-5-azidopentanoic acid an invaluable tool for a myriad of applications, from peptide modification and protein labeling to the construction of complex drug delivery systems. This guide provides an in-depth exploration of its structure, chemical properties, synthesis, and key applications, with a focus on the practical insights required by researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The utility of (2R)-2-amino-5-azidopentanoic acid is rooted in its distinct molecular architecture. The (2R) stereochemistry at the alpha-carbon designates it as a D-amino acid analog, which can be strategically employed to enhance peptide stability against enzymatic degradation. The primary amine and carboxylic acid groups allow for its seamless integration into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.[1] The terminal azide group is the linchpin of its functionality, enabling highly specific and efficient conjugation reactions.[2]

Caption: 2D structure of (2R)-2-amino-5-azidopentanoic acid.

A summary of its key chemical properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-5-azidopentanoic acid | N/A |

| Synonyms | D-5-Azidonorvaline, D-δ-Azidoornithine | |

| Molecular Formula | C₅H₁₀N₄O₂ | N/A |

| Molecular Weight | 158.16 g/mol | N/A |

| CAS Number | 1097192-04-5 (for Fmoc protected version) | |

| Appearance | Typically a white to off-white powder | |

| Solubility | Soluble in water and polar organic solvents | N/A |

Synthesis of Azido Amino Acids

The synthesis of azido amino acids, including the (2R)-enantiomer, is a well-established process, often starting from readily available amino acid precursors.[3] A common and efficient strategy involves a two-step process starting from a protected amino acid such as Fmoc-D-glutamine.[3][4] This approach is favored for its scalability and the high purity of the final product, which is crucial for successful incorporation into peptides.[4]

The general workflow involves:

-

Hofmann Rearrangement: The carboxamide side chain of a protected amino acid like Fmoc-D-glutamine is converted to a primary amine. This reaction creates the necessary amine functionality at the terminal position of the side chain.[3]

-

Diazotransfer Reaction: The newly formed primary amine is then converted into an azide group. This is typically achieved using a diazotransfer reagent, such as imidazole-1-sulfonyl azide, which is considered a safer alternative to other azidating agents.[4]

This synthetic route is advantageous as it often requires minimal purification steps, yielding a product of sufficient purity for direct use in solid-phase peptide synthesis.[4]

Caption: General synthetic workflow for azido amino acids.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of (2R)-2-amino-5-azidopentanoic acid is its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction forms a stable triazole ring by covalently linking the azide group with a terminal alkyne. The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[5][6]

The CuAAC reaction's biocompatibility allows for the labeling of complex biomolecules, often in living cells, without interfering with native biological processes.[7][8] The resulting 1,4-disubstituted triazole linkage is exceptionally stable, making it a reliable method for creating permanent bioconjugates.

Caption: Schematic of the CuAAC click chemistry reaction.

Experimental Protocol: General CuAAC Bioconjugation

This protocol outlines a general method for conjugating an alkyne-modified molecule (e.g., a fluorescent probe) to a peptide containing a (2R)-2-amino-5-azidopentanoic acid residue.

Materials:

-

Azide-functionalized peptide

-

Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10-100 mM stock solution of the azide-functionalized peptide in PBS.

-

Prepare a 10-100 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of 100 mM CuSO₄ in water and 300 mM sodium ascorbate in water.[6]

-

Prepare a 100 mM stock solution of THPTA ligand in water.[6]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized peptide and the alkyne-containing molecule. The molar ratio should be optimized but a slight excess of the alkyne probe is common.

-

Add PBS to achieve the desired final reaction volume.

-

Degas the solution by bubbling with nitrogen or argon for several minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[8]

-

-

Initiate the Reaction:

-

Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. Vortex briefly. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6]

-

Initiate the click reaction by adding the sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6]

-

Vortex the mixture gently.

-

-

Incubation:

-

Protect the reaction from light, especially if using fluorescent probes.

-

Incubate at room temperature for 30 minutes to 1 hour.[6] Reaction times may vary depending on the specific substrates.

-

-

Downstream Processing:

-

The click-labeled product is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or purification via chromatography.

-

| Parameter | Typical Range | Rationale |

| Peptide Concentration | 1-10 mg/mL | Ensures sufficient concentration for efficient reaction kinetics. |

| Alkyne:Azide Ratio | 1.5:1 to 10:1 | A slight to moderate excess of the alkyne probe drives the reaction to completion. |

| CuSO₄ Concentration | 50 µM - 1 mM | Catalytic amount; higher concentrations can sometimes lead to protein precipitation. |

| Sodium Ascorbate | 1-5 mM | Used in excess to ensure complete reduction of Cu(II) and maintain the Cu(I) state. |

| THPTA:CuSO₄ Ratio | 2:1 to 5:1 | The ligand stabilizes the copper catalyst and prevents its disproportionation. |

| Reaction Time | 30 min - 4 hours | Dependent on substrate reactivity and concentration. |

Further Applications in Drug Development and Research

Beyond bioconjugation, (2R)-2-amino-5-azidopentanoic acid is a valuable asset in several areas of drug development:

-

Peptide Stapling: The azide can be used in intramolecular click reactions to create "stapled" peptides. This conformational constraint can increase the peptide's helicity, stability, and cell permeability, enhancing its therapeutic potential.[1]

-

Prodrug Design: The amino acid structure can be incorporated into prodrugs to improve their pharmacokinetic properties. The amino acid moiety can leverage natural transport mechanisms to enhance cellular uptake.[9]

-

Drug Delivery Systems: The azide group provides a covalent attachment point for conjugating drugs to delivery vehicles like nanoparticles or liposomes.[5] This enables targeted delivery to specific tissues or cells, potentially increasing efficacy and reducing side effects.

Conclusion: An Enabling Technology

(2R)-2-amino-5-azidopentanoic acid is more than just a chemical reagent; it is an enabling technology for modern biochemical and pharmaceutical research. Its unique combination of an amino acid scaffold and a bioorthogonal azide handle provides a robust and versatile platform for peptide synthesis, bioconjugation, and the development of novel therapeutics. The ability to precisely and efficiently modify complex biological molecules through click chemistry has opened new avenues for understanding biological processes and designing next-generation drugs. As research continues to push the boundaries of chemical biology, the demand for sophisticated molecular tools like (2R)-2-amino-5-azidopentanoic acid is certain to grow.

References

-

PubChem. (n.d.). (R)-2-Amino-5-phosphonopentanoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Retrieved from [Link]

-

Mol-Instincts. (n.d.). (2S)-2-amino-5-guanidino-valeric acid - InChI Key. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-AMINO-5-GUANIDINO-PENTANOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-Amino-5-cyanopentanoic acid. Retrieved from [Link]

-

PMC. (2018). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. Retrieved from [Link]

-

David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from [Link]

-

Genome.jp. (n.d.). KEGG COMPOUND: C00431. Retrieved from [Link]

-

Anaspec. (n.d.). (2S)-N-Fmoc-5-azido-pentanoic acid. Retrieved from [Link]

-

PMC. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Retrieved from [Link]

-

PMC. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. confluore.com.cn [confluore.com.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Azide Functional Group: A Linchpin of Modern Click Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The advent of "click chemistry," a term coined by K. B. Sharpless in 2001, marked a paradigm shift in chemical synthesis, prioritizing reactions that are high-yielding, wide in scope, and simple to perform.[1][2] At the heart of this chemical philosophy lies the azide functional group (–N₃), a small, stable, and uniquely reactive moiety that has become indispensable in fields ranging from drug discovery and bioconjugation to materials science.[3][4][5] This guide provides an in-depth exploration of the azide's central role in the most prominent click chemistry reactions, offering mechanistic insights, practical protocols, and a comparative analysis to inform experimental design.

The Azide: An Ideal Bioorthogonal Handle

The utility of the azide functional group in complex chemical environments, particularly in biological systems, stems from a unique combination of properties:

-

Bioorthogonality: Azides are virtually absent in native biological systems.[6] This means they are chemically inert to the vast array of functional groups present in cells, such as amines, thiols, and carboxylic acids, preventing unwanted side reactions.[3][7]

-

Small Size and Stability: The azide is a compact functional group, minimizing potential steric perturbation when incorporated into biomolecules like proteins, glycans, or nucleic acids.[8][9] It is also stable in aqueous conditions over a broad pH range (4 to 12) and at physiological temperatures.[1][10]

-

Latent Reactivity: While stable, the azide possesses a high-energy "spring-loaded" character. It acts as a soft electrophile or a 1,3-dipole, ready to undergo highly specific and exothermic reactions with a complementary partner, most notably an alkyne.[1][3] This controlled release of energy drives click reactions to completion.

Core Mechanisms: Azide-Alkyne Cycloadditions

The most powerful and widely used azide-based click reactions are [3+2] cycloadditions with alkynes, which form a highly stable 1,2,3-triazole linkage.[3][11] While the uncatalyzed thermal reaction (Huisgen cycloaddition) requires harsh temperatures and often yields a mixture of products, two catalyzed and strain-promoted variants have revolutionized the field.[1]

The CuAAC reaction is the quintessential click reaction. The addition of a copper(I) catalyst accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and, crucially, renders the reaction highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][12]

Mechanism of Action: The currently accepted mechanism involves a dinuclear copper intermediate that dramatically lowers the activation energy of the cycloaddition.[12][13][14]

-

Formation of Copper Acetylide: A terminal alkyne coordinates to a Cu(I) species and is deprotonated, forming a copper(I) acetylide.[12]

-

Coordination with Azide: The azide then coordinates to a second copper atom, forming a dinuclear π,σ-bis(copper) acetylide complex.[1][12] This ternary complex is crucial for orienting the reactants.[13]

-

Cycloaddition: The coordinated azide undergoes intramolecular cyclization onto the alkyne, forming a six-membered copper-containing metallacycle.[12]

-

Ring Contraction & Protonolysis: This intermediate rapidly rearranges to a more stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst.[12]

The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[12][14] The addition of a stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyl-triazolylmethyl)amine (THPTA), is critical. These ligands protect the Cu(I) from oxidation and disproportionation and increase catalytic efficiency, which is especially important in complex biological media.[15][16]

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

A major limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its application in living organisms.[15][17] This challenge spurred the development of SPAAC, a catalyst-free click reaction.[17][18]

Mechanism of Action: SPAAC utilizes a cyclooctyne, the smallest stable cyclic alkyne. The triple bond is forced into a non-linear geometry, creating significant ring strain (~18 kcal/mol). This stored energy dramatically lowers the activation barrier for the [3+2] cycloaddition with an azide.[18][19] The reaction proceeds rapidly at physiological temperatures without any catalyst, releasing the ring strain to form a stable triazole product.[16][] Unlike CuAAC, SPAAC typically produces a mixture of regioisomers.[17]

The development of various cyclooctyne derivatives (e.g., DIBO, DIFO, DBCO) has been crucial for tuning reaction kinetics. Electron-withdrawing groups on the cyclooctyne ring can further accelerate the reaction rate, making some SPAAC reactions nearly as fast as CuAAC.[19][21]

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision in experimental design, hinging on a trade-off between reaction speed and biocompatibility.[11][17]

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[11] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[11] |

| Catalyst | Required: Cu(I), typically from Cu(II) + reductant.[12] | None: Driven by ring strain.[] |

| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this.[15][17] Best for in vitro or ex vivo systems. | Excellent. Widely used for live cell and in vivo applications.[18][22] |

| Reaction Rate | Very fast. Second-order rate constants typically 10² - 10³ M⁻¹s⁻¹.[17][22] | Varies with cyclooctyne structure. Generally slower than CuAAC but can be very fast.[21][22] |

| Reactants | Small, easy-to-synthesize terminal alkynes and azides.[8] | Requires bulky, synthetically complex strained cyclooctynes.[21] |

| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[11][12] | Produces a mixture of regioisomers.[17] |

Applications in Drug Development and Research

The azide functional group, through CuAAC and SPAAC, has revolutionized molecular assembly in biomedical research.[4][23]

-

Bioconjugation: This is a primary application. Azides can be incorporated into biomolecules (proteins, nucleic acids, glycans) either metabolically or through chemical modification.[24] These azide-tagged molecules can then be "clicked" with alkyne-bearing probes, such as fluorescent dyes, biotin, or drug molecules, for visualization, purification, and analysis.[4][23][25]

-

Drug Discovery: Click chemistry enables the rapid synthesis of large compound libraries for high-throughput screening.[2][23] It is instrumental in fragment-based drug discovery and for creating complex architectures like antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to a targeting antibody.[5][18]

-

Cellular and In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling and tracking of biomolecules in their native environment—inside living cells and even whole organisms—without disrupting normal cellular processes.[26][27][28]

Experimental Protocols

The following are generalized, self-validating protocols that serve as a starting point for specific applications.

This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye.

-

Reagent Preparation:

-

Protein: Prepare the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 mg/mL.

-

Alkyne Probe: Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

-

Catalyst Premix: Prepare a solution containing 50 mM CuSO₄ and 250 mM THPTA ligand in water.[25] This 1:5 ratio stabilizes the copper.

-

Reductant: Prepare a fresh 50 mM solution of sodium ascorbate in water immediately before use.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, add the azide-modified protein.

-

Add the alkyne-dye stock solution to a final concentration of 100 µM (a 10- to 50-fold molar excess over the protein is typical).

-

Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 50-100 µM.[25]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[25]

-

-

Incubation and Validation:

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

-

Validation: Monitor reaction completion by SDS-PAGE. The labeled protein will exhibit a shift in molecular weight and/or can be visualized by in-gel fluorescence, confirming covalent attachment.

-

-

Purification:

-

Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.

-

This protocol details the labeling of cell surface glycans that have been metabolically tagged with an azide-sugar.

-

Metabolic Labeling:

-

Cell Preparation:

-

Gently wash the cells three times with warm, serum-free medium or PBS to remove any unincorporated azide-sugar.[28]

-

-

SPAAC Reaction:

-

Washing and Validation:

-

Wash the cells three times with PBS to remove the excess, unreacted probe.[25]

-

Validation: The cells are now fluorescently labeled. Visualize the specific cell surface staining using fluorescence microscopy or quantify the labeling efficiency via flow cytometry. This direct visualization confirms the successful bioorthogonal reaction on the live cell surface.

-

Caption: General experimental workflow for bioorthogonal labeling using azide click chemistry.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sivakumar, P., Seelam, N., & Raj, A. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021302. Retrieved from [Link]

-

Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. (2024). Research and Reviews: A Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

-

Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 548-558. Retrieved from [Link]

-

A Recent Concept of Importance: Click Chemistry. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of "Click Chemistry" for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. Retrieved from [Link]

-

Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. PubMed. Retrieved from [Link]

-

Singh, R. K., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(12), 6031-6038. Retrieved from [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. Retrieved from [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. PubMed. Retrieved from [Link]

-

Labeling proteins on live mammalian cells using click chemistry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications, 49(82), 9317-9331. Retrieved from [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2716-2730. Retrieved from [Link]

-

Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1912-1921. Retrieved from [Link]

-

a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... (n.d.). ResearchGate. Retrieved from [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. PubMed. Retrieved from [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). ACS Omega. Retrieved from [Link]

-

Sivakumar, P., Seelam, N., & Raj, A. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. Retrieved from [Link]

-

Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Site-specific protein labeling using PRIME and chelation-assisted click chemistry. (2013). Ting Laboratory. Retrieved from [Link]

-

Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22. Retrieved from [Link]

-

Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[26]annulene derivative with electron-withdrawing substituents. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). PubMed. Retrieved from [Link]

-

Wang, C.-C., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7510-7533. Retrieved from [Link]

-

Role of Click Chemistry in Organic Synthesis. (2021). IntechOpen. Retrieved from [Link]

-

Scinto, S. L., et al. (2021). Bioorthogonal chemistry and its applications. ACS Chemical Biology, 16(12), 2842-2863. Retrieved from [Link]

-

Wang, C.-C., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. interchim.fr [interchim.fr]

- 7. Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. rroij.com [rroij.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Engineering Bioorthogonal Interfaces: A Comprehensive Guide to (2R)-2-Amino-5-Azidopentanoic Acid in Advanced Proteomics and Therapeutics

An in-depth technical guide on (2R)-2-amino-5-azidopentanoic acid engineered for researchers, application scientists, and drug development professionals.

Executive Summary

The expansion of the chemical space within biological systems relies heavily on the strategic incorporation of non-canonical amino acids (ncAAs). (2R)-2-amino-5-azidopentanoic acid —commonly referred to as D-azidonorvaline or H-D-Orn(N3)-OH—is a critical bioorthogonal building block. By combining the reactive versatility of an aliphatic azide with the proteolytic resistance of a D-amino acid stereocenter, this molecule serves as a premier tool for site-specific labeling, peptide drug stabilization, and the development of next-generation Antibody-Drug Conjugates (ADCs).

This whitepaper dissects the physicochemical properties, structural causality, and validated experimental workflows for deploying (2R)-2-amino-5-azidopentanoic acid in advanced synthetic and biological systems.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of (2R)-2-amino-5-azidopentanoic acid is essential for predicting its behavior in solid-phase peptide synthesis (SPPS) and aqueous biological environments.

Quantitative Data Summary

The compound is commercially available in both its free base and hydrochloride salt forms. The table below outlines the critical parameters required for stoichiometric calculations and analytical validation [1][2].

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | (2R)-2-amino-5-azidopentanoic acid | (2R)-2-amino-5-azidopentanoic acid hydrochloride |

| Common Synonyms | D-azidonorvaline; H-D-Orn(N3)-OH | D-azidonorvaline HCl; H-D-Orn(N3)-OH·HCl |

| CAS Registry Number | 1858224-07-3 | 1858224-08-4 |

| Molecular Formula | C₅H₁₀N₄O₂ | C₅H₁₁ClN₄O₂ |

| Molecular Weight | 158.16 g/mol | 194.62 g/mol |

| SMILES | C(CO)N)CN=[N+]=[N-] | [N-]=[N+]=NCCCC(O)=O.Cl |

| Storage Conditions | 2–8 °C, desiccated | 2–8 °C, desiccated |

Structural Causality: Why the D-Isomer?

While the L-isomer (L-azidonorvaline, CAS 156463-09-1) is frequently utilized for ribosomal incorporation via engineered tRNA synthetases [3], the D-isomer (2R) is deliberately chosen for synthetic peptidomimetics and therapeutics.

-

Proteolytic Evasion: Endogenous proteases are stereoselective for L-amino acids. Incorporating the (2R) enantiomer into a peptide backbone creates a steric and electronic mismatch in the active sites of circulating proteases, dramatically extending the plasma half-life of the resulting therapeutic.

-

Bioorthogonal Reactivity: The terminal azide group is biologically inert (bioorthogonal). It does not cross-react with amines, carboxylates, or thiols found in natural biological systems, ensuring absolute chemoselectivity during downstream conjugation.

Mechanistic Pathways: Bioorthogonal Click Chemistry

The primary utility of (2R)-2-amino-5-azidopentanoic acid lies in its ability to undergo highly specific cycloadditions with alkynes. The causality behind choosing a specific click chemistry route depends on the biological constraints of the experiment.

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Utilizes Cu(I) to catalyze the reaction with terminal alkynes. It is highly regiospecific (yielding only 1,4-disubstituted triazoles) but the copper catalyst can be cytotoxic, limiting its use in live-cell applications.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Utilizes cyclooctynes (e.g., DBCO, BCN). The inherent ring strain of the alkyne drives the reaction without the need for toxic metal catalysts, making it the gold standard for in vivo and live-cell labeling [2].

Caption: Mechanistic pathways of bioorthogonal click chemistry utilizing the azide moiety.

Experimental Workflows: Site-Specific Incorporation and Labeling

As an Application Scientist, ensuring reproducibility requires protocols that are self-validating. The following workflow details the incorporation of Fmoc-protected (2R)-2-amino-5-azidopentanoic acid into a peptide, followed by SPAAC labeling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The azide group is stable under standard Fmoc-SPPS conditions (piperidine deprotection and TFA cleavage), allowing it to be incorporated seamlessly without specialized orthogonal protection strategies.

Step-by-Step Methodology:

-

Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Validation: Perform a positive Kaiser test (blue color indicates free amines).

-

Coupling: Dissolve 4 eq (0.4 mmol) of Fmoc-(2R)-2-amino-5-azidopentanoic acid, 4 eq of HATU, and 8 eq of DIPEA in minimal DMF. Add to the resin and agitate for 1 hour at room temperature.

-

Validation of Coupling: Perform a Kaiser test. A negative result (yellow/colorless) confirms complete coupling. If positive, repeat step 3.

-

Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. The azide is stable to TFA.

-

Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: SPAAC Labeling with DBCO-Fluorophore

Causality: SPAAC is chosen here to avoid Cu(I)-induced peptide oxidation or aggregation.

Step-by-Step Methodology:

-

Preparation: Dissolve the purified azide-containing D-peptide in PBS (pH 7.4) to a final concentration of 1 mM.

-

Conjugation: Add 1.5 eq of DBCO-Cy5 (or desired DBCO-cargo) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 10% v/v to prevent peptide precipitation.

-

Incubation: Agitate the mixture at room temperature in the dark for 2–4 hours.

-

Validation & Purification: Monitor the reaction via LC-MS. The product mass should exactly equal the sum of the peptide mass and the DBCO-Cy5 mass (no leaving groups are lost in cycloaddition). Purify the conjugate via preparative RP-HPLC.

Caption: Experimental workflow from SPPS incorporation to bioorthogonal validation.

Applications in Drug Development

The integration of (2R)-2-amino-5-azidopentanoic acid is transforming therapeutic pipelines:

-

Antibody-Drug Conjugates (ADCs): By incorporating azide-bearing D-amino acids into the peptide linkers of ADCs, developers can utilize SPAAC to attach cytotoxic payloads. The D-stereocenter ensures the linker remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while still allowing targeted intracellular release upon lysosomal degradation [2].

-

Proteomics and Target Identification: D-azidonorvaline can be synthesized into photoaffinity probes. Once the probe binds its target, UV irradiation covalently crosslinks the complex, and the azide handle is subsequently used to pull down the complex via biotin-alkyne click chemistry for LC-MS/MS identification [3].

References

-

MDPI. "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains." International Journal of Molecular Sciences. Available at:[Link]

In-Depth Technical Guide: Physical and Chemical Properties of 5-Azidonorvaline in Bioconjugation and Drug Development

Executive Summary & Core Directive

As a Senior Application Scientist, I approach the integration of non-canonical amino acids (ncAAs) not merely as a synthetic step, but as a strategic architectural decision. 5-Azidonorvaline (often abbreviated as Nva(5-N3) or 2-amino-5-azidopentanoic acid) is a critical ncAA that has revolutionized site-specific bioconjugation. By acting as a methionine surrogate, it can be incorporated into proteins via the methionyl-tRNA synthetase pathway in methionine-depleted bacterial cultures[1]. Furthermore, it is a staple in Solid-Phase Peptide Synthesis (SPPS) for generating bioorthogonal handles.

This whitepaper dissects the physical and chemical properties of 5-Azidonorvaline, explaining the causality behind its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and providing self-validating experimental protocols for drug development professionals.

Physicochemical Profile

Understanding the physicochemical baseline of 5-Azidonorvaline is critical for predicting its behavior during peptide synthesis and physiological deployment. The terminal azide group (-N3) is kinetically stable under physiological conditions but highly reactive in the presence of specific catalysts or strained alkynes.

Table 1: Quantitative Physicochemical Data of 5-Azidonorvaline

| Property | Value / Description |

| Chemical Name | (2S)-2-Amino-5-azidopentanoic acid |

| CAS Registry Number | 156463-09-1 (Free base); 1782935-10-7 (HCl salt)[2] |

| Molecular Formula | C5H10N4O2[3] |

| Molecular Weight | 158.16 g/mol (Free base); 194.6 g/mol (HCl salt)[4] |

| SMILES String | N=[N+]=[N-]CCCC(N)C(=O)O[5] |

| Physical State | Solid at room temperature[6] |

| Solubility | Soluble in aqueous buffers (pH > 6) and polar organic solvents (DMF, DMSO) |

| Stability | Kinetically stable in biological milieu; resistant to natural proteases[7] |

Mechanistic Role in Click Chemistry (CuAAC)

The primary utility of 5-Azidonorvaline lies in its bioorthogonal azide moiety. In medicinal chemistry, the native amide bond is highly susceptible to proteolytic cleavage. CuAAC "click" chemistry replaces these labile bonds with 1,4-disubstituted 1,2,3-triazoles, which act as robust amide bond isosteres[7].

Causality in Experimental Design: Why choose 5-Azidonorvaline over shorter homologues (like 2-amino-4-azidobutyric acid)? The three-carbon aliphatic side chain of norvaline provides an optimal spacer length. This flexibility minimizes steric hindrance during the cycloaddition event, while maintaining the tight structural constraints required for correctly folding complex structures like β-hairpin analogs[8].

Mechanistic pathway of CuAAC utilizing 5-Azidonorvaline to form a triazole linkage.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology represents a self-validating system for incorporating 5-Azidonorvaline into a peptide backbone and subsequently attaching a therapeutic payload.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Loading: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min).

-

Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

-

-

Coupling of Fmoc-5-Azidonorvaline-OH:

-

Causality: The azide group is completely stable to standard Fmoc/tBu chemistry. Activate 3 equivalents of Fmoc-5-Azidonorvaline-OH using HATU/DIPEA in DMF. React for 60 minutes.

-

Validation: Perform a Kaiser test; a yellow/colorless result confirms complete coupling.

-

-

Cleavage: Cleave the peptide from the resin using a TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

-

Critical Trustworthiness Check:Never use thiol-based scavengers (e.g., ethanedithiol) during cleavage. Thiols will rapidly reduce the azide to an amine, destroying your bioorthogonal handle.

-

Phase 2: CuAAC Bioconjugation

-

Preparation: Dissolve the purified azido-peptide in a degassed aqueous buffer (pH 7.0-7.4) containing 10-20% DMSO to aid solubility.

-

Catalyst Generation In Situ:

-

Add the alkyne-functionalized payload (1.2 eq).

-

Add CuSO4 (0.5 eq) and a stabilizing ligand (e.g., THPTA, 2.5 eq).

-

Initiate the reaction by adding freshly prepared Sodium Ascorbate (NaAsc, 5 eq) to reduce Cu(II) to the active Cu(I) species[8].

-

-

Incubation & Validation: Stir at room temperature for 2-4 hours.

-

Validation: Monitor reaction progress via LC-MS. The product mass must exactly equal the sum of the azido-peptide and alkyne-payload masses.

-

Self-validating workflow for SPPS incorporation of 5-Azidonorvaline and CuAAC conjugation.

High-Impact Applications in Drug Development

The unique properties of 5-Azidonorvaline have made it indispensable in modern therapeutics:

-

Knottin-Drug Conjugates (KDCs): Knottins are highly stable, disulfide-rich peptides. By substituting a specific residue with 5-Azidonorvaline, researchers can site-specifically conjugate potent cytotoxins like MMAE via a Val-Cit-PAB linker using copper-free click chemistry. This targeted approach significantly improves solid tumor penetration compared to bulky Antibody-Drug Conjugates (ADCs)[9].

-

Peptide-Based Subunit Vaccines: 5-Azidonorvaline is utilized to link lipid cores to peptide epitopes, creating self-assembling nanoparticles that induce high IgG titers without the need for toxic adjuvants[10].

-

Nucleic Acid Carriers: Sequence-defined oligo(ethanamino)amides incorporate 5-Azidonorvaline to attach targeting ligands (like EGF) via click chemistry, enhancing the intracellular delivery and endosomal escape of therapeutic nucleic acids[11].

References

- Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. Source: nih.gov.

- EVT-2999922 - EvitaChem. Source: evitachem.com.

- Azides in carbohydrate chemistry - KOPS. Source: uni-konstanz.de.

- The development of peptide-based subunit vaccines - UQ eSpace. Source: uq.edu.au.

- Proton-sponge activity and receptor-targeting of sequence-defined nucleic acid carriers - LMU Munich. Source: uni-muenchen.de.

- WO2020237078A1 - Drug conjugates and methods of using same - Google Patents. Source: google.com.

- 5-Azidonorvaline - Lookchem. Source: lookchem.com.

- H-Orn(N3).HCl - Bapeks. Source: bapeks.com.

- (2S)-2-Amino-5-azidopentanoic acid | C5H10N4O2 | CID 53662155 - NIH. Source: nih.gov.

Sources

- 1. scribd.com [scribd.com]

- 2. evitachem.com [evitachem.com]

- 3. (2S)-2-Amino-5-azidopentanoic acid | C5H10N4O2 | CID 53662155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H-Orn(N3).HCl [bapeks.com]

- 5. lookchem.com [lookchem.com]

- 6. evitachem.com [evitachem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. WO2020237078A1 - Drug conjugates and methods of using same - Google Patents [patents.google.com]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Principles of bioorthogonal non-canonical amino acid tagging (BONCAT).

Defining the Translatome: Principles and Protocols of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Executive Summary

Proteome dynamics are central to cellular adaptation, disease progression, and therapeutic response. However, traditional mass spectrometry (MS) struggles to distinguish newly synthesized proteins from the vast, pre-existing protein pool. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) overcomes this limitation by exploiting the promiscuity of the endogenous translational machinery to incorporate synthetic amino acids into nascent polypeptides[1]. This whitepaper provides an authoritative, mechanistic guide to BONCAT, designed for researchers and drug developers focusing on protein turnover, spatial biology, and targeted therapeutics.

Mechanistic Foundations of BONCAT

The core principle of BONCAT relies on two distinct biochemical phases: metabolic labeling via translation and chemoselective tagging via bioorthogonal click chemistry[2].

-

Metabolic Labeling: The endogenous methionyl-tRNA synthetase (MetRS) cannot perfectly distinguish canonical L-methionine from structurally similar non-canonical amino acids (ncAAs)[1]. When cells are pulsed with ncAAs, these surrogates are cotranslationally incorporated into proteins at methionine sites.

-

Bioorthogonal Tagging: The incorporated ncAAs contain bioorthogonal functional groups (azides or alkynes) that are biologically inert. Upon cell lysis, these groups are covalently reacted with affinity tags (e.g., biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3][4].

Step-by-step mechanistic workflow of BONCAT for translatome profiling.

Quantitative Comparison of Non-Canonical Amino Acids

Selecting the correct ncAA is critical for experimental success. AHA and HPG are utilized for global translatome analysis, whereas Azidonorleucine (ANL) is reserved for cell-type-specific labeling[5][6].

| Non-Canonical Amino Acid | Functional Group | Target Synthetase | Click Chemistry Partner | Primary Application |

| AHA (Azidohomoalanine) | Azide | Endogenous Wild-Type MetRS | Alkyne (CuAAC) or DBCO (SPAAC) | Global translatome profiling[1] |

| HPG (Homopropargylglycine) | Alkyne | Endogenous Wild-Type MetRS | Azide (CuAAC) | Global translatome profiling[7] |

| ANL (Azidonorleucine) | Azide | Mutant MetRS (L274G) | Alkyne (CuAAC) or DIBO (SPAAC) | Cell-type specific translatome[5] |

Experimental Methodology: A Self-Validating Protocol

A robust BONCAT protocol must include stringent controls to validate that the signal originates exclusively from de novo synthesis. The following workflow outlines the optimized procedure for mammalian cell culture, emphasizing the causality behind critical steps[3][8].

Step 1: Methionine Depletion

-

Action: Wash cells with PBS and incubate in methionine-free media for 30–60 minutes.

-

Causality: Endogenous L-methionine outcompetes AHA/HPG for MetRS binding. Depleting the intracellular methionine pool ensures high-efficiency incorporation of the synthetic surrogate[5].

Step 2: ncAA Pulse Labeling

-

Action: Supplement the media with AHA or HPG (typically 1–4 mM) for the desired temporal window (e.g., 2–4 hours)[1].

-

Quality Control (Self-Validation): Always run two parallel controls: (1) A positive control treated with canonical L-methionine, and (2) A negative control treated with AHA plus a protein synthesis inhibitor (e.g., cycloheximide). This proves the labeling is strictly translation-dependent[1].

Step 3: Cell Lysis and Alkylation

-

Action: Lyse cells in a denaturing buffer (e.g., 1% SDS, 1% Nonidet P-40). Treat lysates with 20 mM iodoacetamide (IAA) for 1.5 hours in the dark[4][8].

-

Causality: Free thiol groups on cysteine residues can non-specifically react with alkynes or cyclooctynes during click chemistry, creating high background noise. Alkylation permanently blocks these thiols, ensuring absolute bioorthogonality and high signal-to-noise ratios[8].

Step 4: Click Chemistry (Azide-Alkyne Cycloaddition)

-

Action: Add the click reagents to the alkylated lysate. For CuAAC: Biotin-alkyne, CuSO4, a stabilizing ligand (e.g., THPTA), and a reducing agent (sodium ascorbate). React for 1–2 hours at room temperature[3].

Step 5: Affinity Enrichment and LC-MS/MS

-

Action: Precipitate proteins to remove excess click reagents. Resuspend the pellet and incubate with streptavidin-coated magnetic beads. Perform stringent washes (including high-salt and 2M urea buffers) to remove non-specifically bound pre-existing proteins[1]. Elute or perform on-bead trypsin digestion for downstream LC-MS/MS[3].

Advanced Application: Cell-Type Specific BONCAT (CT-BONCAT)

In complex tissues or in vivo models (e.g., mouse brain or tumor microenvironments), global labeling cannot distinguish which cell type produced a specific protein. CT-BONCAT overcomes this by utilizing a mutant MetRS (L274G)[9].

Mechanistic Logic: The L274G mutation enlarges the amino acid binding pocket of MetRS, allowing it to accommodate Azidonorleucine (ANL)—a bulky ncAA that endogenous wild-type MetRS cannot utilize[5]. By driving L274G expression under a cell-type-specific promoter (e.g., via Cre-recombinase), only the targeted cells will incorporate ANL into their nascent proteome, even when the entire organism is exposed to the ncAA[4][9].

Logical architecture of Cell-Type Specific BONCAT (CT-BONCAT) using mutant MetRS.

Applications in Drug Development & Secretomics

BONCAT is uniquely suited for secretomics and host-pathogen interactions. By isolating the culture medium and performing click-enrichment, researchers can identify low-abundance secreted proteins that are normally masked by high-abundance serum proteins. For example, CT-BONCAT has been successfully deployed to selectively label and enrich secreted bacterial virulence factors (e.g., Yersinia Yop proteins) directly from infected host cell lysates[6].

Furthermore, in drug development, BONCAT enables the precise measurement of protein turnover rates—a critical metric for evaluating the efficacy of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues.

References

-

[1] Dieterich DC, et al. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). PNAS. 1

-

[2] Russell, B. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT).2

-

[3] Dieterich DC, et al. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols / Springer Nature. 3

-

[5] Mahdavi A, et al. Bioorthogonal non-canonical amino acid tagging to track transplanted human induced pluripotent stem cell-specific proteome. PMC / NIH. 5

-

[6] Mahdavi A, et al. Identification of secreted bacterial proteins by noncanonical amino acid tagging. PNAS.6

-

[7] Mehta D, et al. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. 7

-

[8] Anim EP, et al. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One. 8

-

[4] Evans, et al. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. PMC / NIH. 4

-

[9] Alvarez-Castelao B, et al. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Max Planck Neuroscience / Nature Protocols. 9

Sources

- 1. pnas.org [pnas.org]

- 2. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 3. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv [biorxiv.org]

- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 9. maxplanckneuroscience.org [maxplanckneuroscience.org]

Application Notes and Protocols: Incorporation of 5-Azido-L-norvaline into Recombinant Proteins

Introduction: Expanding the Genetic Alphabet for Advanced Protein Engineering

The central dogma of molecular biology describes the production of proteins from a limited palette of twenty canonical amino acids. While this set provides remarkable functional diversity, the ability to incorporate non-canonical amino acids (ncAAs) with unique chemical functionalities opens a new frontier in protein engineering and drug development.[1][2] By expanding the genetic code, we can introduce bioorthogonal handles, fluorescent probes, post-translational modifications, or photocrosslinkers directly into the protein backbone.[3]

This guide focuses on the residue-specific incorporation of 5-Azido-L-norvaline , a methionine analogue that introduces a versatile azide moiety into the protein structure. This azide group serves as a bioorthogonal chemical handle, enabling highly specific and efficient covalent modification through "click chemistry".[4][5][6] This allows for precise protein labeling, immobilization, and the construction of complex bioconjugates for therapeutic and diagnostic applications.

The Mechanism: Leveraging and Engineering the Translational Machinery

The successful incorporation of any ncAA hinges on the ability to "trick" the cell's translational machinery. This is primarily governed by the specificity of aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with their cognate amino acids.[7]

5-Azido-L-norvaline, also known as azidonorleucine (Anl), is a structural analogue of methionine (Met).[7] However, its side chain is bulkier than that of methionine or its shorter-chain cousin, azidohomoalanine (Aha). While wild-type E. coli methionyl-tRNA synthetase (MetRS) can charge Aha to its cognate tRNAMet, its active site is too constrained to efficiently accommodate the larger Anl.[7][8]

Therefore, high-efficiency incorporation of 5-Azido-L-norvaline requires an engineered MetRS . Researchers have developed mutant MetRS variants with enlarged substrate-binding pockets that preferentially recognize and activate Anl while discriminating against the natural methionine.[8][9] This engineered enzyme is the cornerstone of the protocols described herein.

Caption: Mechanism of 5-Azido-L-norvaline (Anl) incorporation via an engineered MetRS.

Core Methodologies: In Vivo vs. Cell-Free Systems

There are two primary platforms for incorporating 5-Azido-L-norvaline into a target protein: in vivo expression using a host organism like E. coli, and in vitro expression using a cell-free protein synthesis (CFPS) system. The choice depends on factors like desired yield, protein complexity, potential toxicity of the ncAA, and experimental throughput.

| Feature | In Vivo Expression (E. coli) | Cell-Free Protein Synthesis (CFPS) |

| Principle | Utilizes the entire cellular machinery of a living host. | Uses cell lysate containing the necessary translational components.[10] |

| Yield | Generally higher for well-behaved proteins (>20 mg/L is achievable).[11] | Typically lower, but systems are improving (often µg/mL to >1 mg/mL).[12][13] |

| Complexity | Requires transformation and culture of live cells; protein purification from complex lysate. | Simpler setup; direct addition of components; often cleaner product.[10] |

| Speed | Slower; requires cell growth, induction, and harvesting (typically 1-2 days). | Faster; reactions can be completed in hours. |

| Toxicity | Potential for ncAA or target protein to be toxic to the host cell.[14] | Tolerant to toxic components as cell viability is not required. |

| Cost | Relatively inexpensive media and reagents. | Can be more expensive due to the cost of the cell extract and energy sources. |

| Applications | Large-scale production, surface display.[11] | High-throughput screening, synthesis of toxic proteins, prototyping.[12][14] |

Experimental Workflow Overview

The overall process, from gene to labeled protein, involves several key stages. This workflow highlights the major decision points and experimental phases for both in vivo and cell-free approaches.

Caption: General experimental workflow for protein production with 5-Azido-L-norvaline.

PART 1: In Vivo Incorporation Protocol

This protocol is designed for the expression of an azide-modified protein in a methionine-auxotrophic E. coli strain. The use of an auxotroph is critical as it prevents the endogenous synthesis of methionine, which would otherwise compete with 5-Azido-L-norvaline (Anl) for incorporation.[14][15]

Materials

-

Host Strain: E. coli M15MA or other suitable Met-auxotrophic strain.

-

Plasmids:

-

Reagents:

-

5-Azido-L-norvaline (Anl)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Minimal medium (e.g., M9) supplemented with all 20 canonical amino acids.

-

Minimal medium lacking methionine but supplemented with the other 19 amino acids.

-

Appropriate antibiotics.

-

Step-by-Step Methodology

-

Transformation: Co-transform the Met-auxotrophic E. coli with the plasmid for your target protein and the plasmid for the engineered MetRS. Plate on selective agar plates and incubate overnight.

-

Starter Culture: Inoculate a single colony into 5-10 mL of minimal medium supplemented with all 20 amino acids and appropriate antibiotics. Grow overnight at 37°C with shaking. This step ensures the initial biomass is healthy and not stressed by the absence of methionine.

-

Main Culture Growth: Inoculate a larger volume (e.g., 500 mL) of the same complete minimal medium with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with vigorous shaking until the OD600 reaches 1.0.[8]

-

Induction Preparation (Crucial Step):

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Discard the supernatant. To remove all traces of methionine, wash the cell pellet twice by gently resuspending it in an equal volume of sterile, pre-warmed (37°C) minimal medium that contains no amino acids . Centrifuge again after each wash.

-

This washing procedure is the key to achieving high incorporation efficiency by depleting the intracellular pool of methionine.

-

-

Induction:

-

Resuspend the final washed cell pellet in pre-warmed minimal medium lacking methionine but supplemented with the other 19 amino acids.

-

Add 5-Azido-L-norvaline (Anl) to a final concentration of 1-2 mM.[16]

-

Allow the cells to adapt for 15-30 minutes with shaking.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[16]

-

-

Expression and Harvest:

-

Incubate the culture at a reduced temperature (e.g., 30°C) for 5-6 hours or overnight at 16-20°C to improve protein folding and solubility.[16]

-

Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

-

PART 2: Cell-Free Protein Synthesis (CFPS) Protocol

CFPS provides a rapid method for producing proteins containing 5-Azido-L-norvaline, bypassing the complexities of cell culture and transformation.[10][17] This protocol is based on a commercially available E. coli S30 extract system.

Materials

-

CFPS Kit: Commercial E. coli-based cell-free protein synthesis kit (e.g., PURExpress® or S30-based systems).

-

Plasmid: High-purity expression plasmid containing your gene of interest under a T7 promoter. The plasmid should also express the engineered MetRS for Anl. If not on the same plasmid, it must be added separately.

-

Reagents:

-

5-Azido-L-norvaline (Anl)

-

Nuclease-free water

-

Step-by-Step Methodology

-

Thawing Reagents: Thaw all CFPS kit components (cell extract, reaction mix, etc.) on ice. Keep the cell extract on ice at all times to preserve its activity.

-

Reaction Assembly: In a nuclease-free microcentrifuge tube on ice, assemble the reaction mixture according to the manufacturer's protocol. A typical reaction might look like this:

| Component | Volume (for 25 µL reaction) | Final Concentration |

| S30 Extract / Solution A | 10 µL | - |

| Premix / Solution B | 7.5 µL | - |

| Amino Acid Mix (lacking Met) | 2.5 µL | - |

| 5-Azido-L-norvaline (Anl, 10 mM stock) | 2.5 µL | 1 mM |

| Expression Plasmid (250 ng/µL) | 1.0 µL | 10 ng/µL |

| Nuclease-free Water | 1.5 µL | - |

| Total Volume | 25 µL |

-

Incubation: Gently mix the components by pipetting. Incubate the reaction at the recommended temperature (typically 30-37°C) for 2-4 hours. For larger proteins, a lower temperature (e.g., 30°C) and longer incubation may improve yield and solubility.

-

Analysis: After incubation, the reaction can be analyzed directly by SDS-PAGE or proceed to purification. The lack of a complex cellular proteome often simplifies downstream processing.

PART 3: Protein Labeling via Click Chemistry

Once the azide-modified protein has been purified, the azide handle can be specifically conjugated to a molecule of interest (e.g., a fluorophore, biotin, or drug) that bears a terminal alkyne.[18]

Caption: Comparison of CuAAC and SPAAC click chemistry pathways for protein labeling.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is highly efficient but requires a copper catalyst, which can be cytotoxic, making it ideal for purified proteins in vitro.[5]

-

Prepare Stock Solutions:

-

Protein: Purified azide-protein at 1-5 mg/mL in PBS or HEPES buffer, pH 7.4.

-

Alkyne Probe: 10 mM in DMSO.

-

CuSO4: 50 mM in water.

-

Ligand (e.g., THPTA): 50 mM in water. The ligand stabilizes the Cu(I) oxidation state.

-

Reducing Agent (e.g., Sodium Ascorbate): 100 mM in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reagents in the following order:

-

Azide-modified protein (to a final concentration of ~20-50 µM).

-

Alkyne probe (add to 5-10 fold molar excess over the protein).

-

CuSO4 and Ligand premix (add to a final concentration of 1 mM CuSO4 and 2.5 mM Ligand).

-

Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.

-

-

Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

-

Analysis and Cleanup: Analyze the reaction by SDS-PAGE. A successful reaction will show a band shift or can be visualized directly by in-gel fluorescence. Remove excess reagents by dialysis or size-exclusion chromatography.

PART 4: Verification and Analysis

Confirming the successful incorporation of 5-Azido-L-norvaline and subsequent labeling is essential for data integrity.

-

SDS-PAGE: The primary tool for initial assessment. Comparing uninduced, induced, and labeled samples will show the appearance of your target protein and a potential molecular weight shift upon labeling.

-

In-Gel Fluorescence: If a fluorescent alkyne probe was used, the gel can be imaged directly on a fluorescence scanner to confirm covalent labeling.

-

Mass Spectrometry (MS): The definitive method. Electrospray ionization (ESI) mass spectrometry of the intact protein can confirm the mass shift corresponding to the replacement of methionine (149.21 Da) with 5-Azido-L-norvaline (158.18 Da). Tandem MS (MS/MS) of tryptic peptides can pinpoint the exact locations of incorporation.[11][19]

-

Western Blotting: If a biotin-alkyne probe was used, the labeled protein can be detected using a streptavidin-HRP conjugate.[20]

References

- Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. Google Scholar.

- Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.

- Incorporation of non-canonical amino acids. Methods in Molecular Biology.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.

- Prospects of In vivo Incorporation of Non-canonical Amino acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.

- A single genomic copy of an engineered methionyl-tRNA synthetase enables robust incorporation of azidonorleucine into recombinant proteins in E. coli. Journal of the American Chemical Society.

- An Engineered Methionyl-tRNA Synthetase Enables Azidonorleucine Incorporation in Methionine Prototrophic Bacteria.

- Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo. ACS Chemical Biology.

- Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids.

- Click Chemistry. SiChem.

- Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. CaltechAUTHORS.

- Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology.

- Click Chemistry. Med Chem 101.

- Click Chemistry: A valuable tool for peptide and protein modific

- Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling.

- Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorpor

- Cell-Free Protein Synthesis. Protocols.io.

- Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation.

- Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. Protein Science.

- A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols.

- Cell-free protein synthesis for nonribosomal peptide synthetic biology. Frontiers in Bioengineering and Biotechnology.

- Synthesis and protein incorporation of azido-modified unn

- Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. Methods in Molecular Biology.

- Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Analytical and Bioanalytical Chemistry.

- Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.

- Application Notes and Protocols for Protein Labeling via Azide-Medi

Sources

- 1. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]

- 2. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry - SiChem [sichem.de]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry – Med Chem 101 [medchem101.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis [authors.library.caltech.edu]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. A single genomic copy of an engineered methionyl-tRNA synthetase enables robust incorporation of azidonorleucine into recombinant proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]

- 14. journals.asm.org [journals.asm.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Click Chemistry: A valuable tool for peptide and protein modification - Bachem [bachem.com]

- 19. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azido-labeled proteins.

Application Note: High-Efficiency Protein Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Principles

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone bioorthogonal reaction for protein modification, live-cell imaging, and the development of Antibody-Drug Conjugates (ADCs)[1]. Unlike traditional copper-catalyzed alkyne-azide cycloaddition (CuAAC), SPAAC eliminates the need for cytotoxic copper(I) catalysts, thereby preserving the structural integrity and biological activity of sensitive proteins[2].

The reaction is driven by the release of angle strain inherent in cyclic alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)[3]. When a strained alkyne encounters an azide-functionalized protein, they spontaneously undergo a 1,3-dipolar cycloaddition to form a stable 1,2,3-triazole linkage under mild, physiological conditions[2].

Kinetic Drivers & Causality in Experimental Design

Successful SPAAC bioconjugation is not merely about mixing reagents; it requires strategic optimization of the microenvironment and steric factors. Understanding the causality behind these variables is critical for maximizing yield.

-

Buffer Effects (The HEPES Advantage): While PBS is ubiquitous in biology, it is suboptimal for SPAAC. Research demonstrates that HEPES buffer (pH 7.0) significantly accelerates SPAAC kinetics, yielding rate constants up to 37% higher than PBS[4].

-

Steric Hindrance & Linker Engineering: Antibodies and large globular proteins impose severe steric barriers that bury the target azide. Incorporating a polyethylene glycol (PEG) spacer (e.g., PEG4 or PEG5) between the DBCO moiety and the payload extends the reactive group into the solvent, increasing the second-order rate constant by approximately 31%[5][6].

-

Azide Electronics: The electron-donating capacity of the azide handle directly impacts the reaction speed. Modulating the azide's local environment can tune the reaction kinetics for specific applications[6].

Table 1: Quantitative Kinetic Parameters for SPAAC Reactions

| Parameter | Suboptimal Condition | Optimized Condition | Kinetic Impact / Causality |

| Buffer System | PBS (pH 7.0) | HEPES (pH 7.0) | HEPES increases the reaction rate by ~37%. The buffer ions positively influence transition state stabilization[4]. |

| Steric Spacer | DBCO-Probe (Direct) | DBCO-PEG5-Probe | A PEG linker reduces steric hindrance from the protein surface, enhancing the rate constant by ~31%[4][5]. |

| Co-Solvent | >10% DMSO | ≤5% DMSO | High DMSO denatures proteins. Keeping DMSO low preserves folding while maintaining DBCO solubility[7]. |

| Cell Media | RPMI | DMEM | For live-cell labeling, DMEM yields significantly faster reaction rates (up to 122% increase) than RPMI[4]. |

Workflow & Logical Relationships

Fig 1. End-to-end workflow for SPAAC-mediated protein bioconjugation.

Detailed Experimental Protocols

This protocol utilizes a self-validating system. Do not proceed to the SPAAC conjugation (Protocol B) without analytically confirming the success of the azide incorporation (Protocol A).

Protocol A: Site-Specific Azide Incorporation via Unnatural Amino Acids (UAA) Causality: Genetic incorporation of an azide-bearing amino acid like p-azidophenylalanine (AzF) provides absolute control over the conjugation site, preventing heterogeneous labeling that plagues traditional NHS-ester amine coupling[1][8].

-

Expression Setup: Transform E. coli with a plasmid encoding your protein of interest containing an amber stop codon (TAG) at the desired labeling site, alongside a plasmid for the evolved aminoacyl-tRNA synthetase/tRNA pair specific for AzF[8].

-

Induction: Grow cultures in LB medium. At OD600 = 0.6, supplement the medium with 1-2 mM p-azidophenylalanine (AzF) and induce expression with IPTG[8].

-

Purification: Lyse the cells and purify the azido-tagged protein using standard affinity chromatography (e.g., Ni-NTA).

-

Self-Validation Checkpoint (Critical): Perform intact mass spectrometry (ESI-TOF) on the purified protein. You must observe a mass shift corresponding to the substitution of the native amino acid with AzF before proceeding to the expensive DBCO conjugation step.

Protocol B: The SPAAC Conjugation Reaction Causality: DBCO is highly hydrophobic. Introducing it too rapidly or in excessive organic solvent will cause protein precipitation. A controlled, low-organic-solvent environment ensures high yield[7].

-

Buffer Exchange: Dialyze or use a spin column to exchange the azido-protein into 50 mM HEPES, 150 mM NaCl, pH 7.0. Do not use PBS if maximum kinetic efficiency is required[4].

-

Protein Concentration: Adjust the azido-protein concentration to 10–50 µM.

-

Probe Preparation: Dissolve the DBCO-PEG-probe (e.g., DBCO-PEG4-Fluorophore) in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature degradation of the probe.

-

Reaction Initiation: Add the DBCO-probe to the protein solution to achieve a 10- to 20-fold molar excess[7]. Crucial: Ensure the final concentration of DMSO does not exceed 5-10% (v/v) to avoid protein denaturation[7].

-

Incubation: Incubate the reaction mixture for 2 to 6 hours at room temperature (25°C), or overnight at 4°C[1]. The reaction proceeds by simple mixing; no copper or reducing agents are needed[9].

-

Quenching (Recommended): Add a 100-fold molar excess (relative to the protein) of a low-molecular-weight azide (e.g., 2-azidoethanol) and incubate for 30 minutes. Causality: This caps unreacted DBCO, preventing it from nonspecifically adhering to hydrophobic patches on the protein.

-

Purification: Remove the quenched DBCO-probe using Size Exclusion Chromatography (SEC) or a desalting spin column.

Troubleshooting & Optimization Logic

Fig 2. Troubleshooting logic tree for optimizing SPAAC reaction kinetics.

Final Validation: Run the final product on an SDS-PAGE gel. A successful conjugation with a large probe (e.g., a PEG chain or another protein) will result in a visible molecular weight shift[8]. If a fluorophore was used, perform in-gel fluorescence imaging prior to Coomassie staining[1].

References

-

Title: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition Source: NIH (JoVE) URL: [Link]

-

Title: The effects of buffer, pH, and temperature upon SPAAC reaction rates Source: RSC Publishing URL: [Link]

-

Title: Glen Report 35-25: Product Review DBCO Source: Glen Research URL: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. glenresearch.com [glenresearch.com]

- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]